molecular formula C10H10N4O3 B2749622 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid CAS No. 832739-85-2

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid

Cat. No.: B2749622
CAS No.: 832739-85-2
M. Wt: 234.215
InChI Key: GXJLZCCLIHGQPW-UHFFFAOYSA-N
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Description

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid is a chemical compound with the molecular formula C10H10N4O3 and a molecular weight of 234.22 g/mol . This compound is notable for its tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 2-bromopropanoic acid under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid is unique due to its specific combination of a tetrazole ring and a phenoxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[3-(tetrazol-1-yl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-3-8(5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJLZCCLIHGQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 25 mL round-bottom flask equipped with a magnetic stir bar was added 2-(3-tetrazol-1-yl-phenoxy)-propionic acid methyl ester 30 (326 mg, 1.3 mmol, 1.0 eq.), 2N LiOH (2.6 mL, 2.6 mmol, 2.0 eq), and 1,4-dioxane (2.6 ml, 2.6 mmol, 2.0 eq). The reaction mixture was then stirred at room temperature for 3 hours. The reaction mixture was concentrated, diluted with water (5 mL), acidified with 1 N HCl (adjust pH=3.5), and then extracted with 3× EtOAc (25 mL each). The organic layer was dried with Na2SO4, concentrated, and dried under high vacuum to yield 2-(3-tetrazol-1-yl-phenoxy)-propionic acid 31 (230.3 mg, 98% yield). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 235.0 (M+H)+1 1H-NMR, Varian 400 MHz (MeOH-d4) δ 9.76 (s, 1H), 7.52 (t, 1H), 7.45 (d, 2H), 7.08 (d, 1H), 4.93 (q, 1H), 1.62 (d, 3H) ppm.
Name
2-(3-tetrazol-1-yl-phenoxy)-propionic acid methyl ester
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One

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